Monostearin
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
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Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
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| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceryl monostearate | |
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| Record name | (R)-2,3-Dihydroxypropyl stearate | |
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| Record name | Glyceryl monostearate [JAN:NF] | |
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| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
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| Record name | Glyceryl monostearate | |
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| Record name | Glycerol 1-monostearate | |
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| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GLYCERYL 1-STEARATE | |
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Advanced Synthetic and Production Methodologies for Stearin
Industrial Fractionation Processes and Advancements
Fractionation is the primary industrial process for obtaining stearin. It involves the controlled crystallization and subsequent separation of the high-melting point triglycerides (stearin) from the low-melting point triglycerides (olein).
Dry fractionation is a widely used, solvent-free method for separating stearin from oils. The process relies on the controlled cooling of the oil to induce crystallization of the higher-melting triglycerides, which are then separated from the liquid olein fraction. researchgate.nettandfonline.com The key stages of this process are:
Crystallization: The melted fat is cooled under a controlled agitation regime. The cooling rate and agitation speed are critical parameters that influence the size, shape, and filterability of the stearin crystals. A slow cooling process generally promotes the formation of larger, more stable crystals that are easier to separate.
Separation: The slurry of stearin crystals and liquid olein is separated, most commonly using a membrane filter press. nih.govresearchgate.net High-pressure membrane filtration effectively squeezes the entrapped olein from the stearin cake, resulting in a purer, harder stearin with a higher melting point. nih.govmdpi.com
Optimization of dry fractionation focuses on maximizing stearin yield and purity. Key parameters that are manipulated include the cooling profile, agitation intensity, and the final filtration pressure. For instance, in the fractionation of palm oil, adjusting these parameters can significantly alter the iodine value (IV) of the resulting stearin and olein, which is a measure of their degree of unsaturation. A lower iodine value indicates a harder, more saturated stearin. researchgate.net
The efficiency of different separation systems in palm oil dry fractionation can be compared based on the final iodine value of the stearin and the olein yield.
| Separation Technology | IV of Palm Stearin | Olein Yield (%) | Solids in Cake (%) |
| Vacuum Filtration | 40-42 | 72 | 46 |
| Centrifugal Nozzles | 36 | 76 | - |
| Membrane Press (16 barg) | 30-32 | 82 | 65 |
Data sourced from AOCS nih.gov
While dry fractionation remains the industry standard due to its cost-effectiveness and eco-friendly nature, research into more efficient and specialized separation technologies is ongoing. nih.gov
Solvent Fractionation: This technique involves dissolving the fat in a solvent like acetone (B3395972) or hexane before cooling and crystallization. nih.gov The presence of a solvent reduces the viscosity of the mixture, which facilitates more efficient crystallization and separation, leading to a higher purity stearin fraction. nih.gov Solvent fractionation can achieve separation efficiencies greater than 90%, compared to the typical 60-70% for dry fractionation. nih.gov This method is particularly useful for producing specialty fats with sharp melting profiles, such as those used in confectionery. nih.gov
Detergent Fractionation: This aqueous-based method uses a detergent solution to separate the crystallized stearin from the liquid olein. The process involves dispersing the fat in an aqueous solution of detergent and an electrolyte, followed by cooling to crystallize the stearin. The solid and liquid phases are then separated by centrifugation. This technique has been applied to various oils, including palm oil and rice bran oil fatty acid distillate. researchgate.net
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) can be used as a solvent to selectively extract olein from a fat, leaving behind a stearin fraction. SFE is a "green" technology that avoids the use of organic solvents. While not yet widely used for bulk stearin production, it shows promise for high-value applications and for the isolation of minor components. mdpi.com
Chemical Synthesis Routes for Stearin Derivatives and Analogues
Stearin serves as a feedstock for the synthesis of various value-added derivatives and structured lipids with tailored functionalities.
Monoacylglycerols (MAG) and diacylglycerols (DAG) are widely used as emulsifiers in the food industry. They can be synthesized from stearin through glycerolysis, a reaction between triglycerides and glycerol (B35011). nih.gov This process can be carried out chemically or enzymatically.
In a typical chemical glycerolysis process, stearin is reacted with glycerol at high temperatures (e.g., 180°C) in the presence of an alkaline catalyst like sodium hydroxide (B78521) (NaOH). nih.gov The reaction parameters, such as the substrate ratio (stearin:glycerol), catalyst concentration, temperature, and reaction time, are optimized to maximize the yield of MAG and DAG.
A study on the chemical glycerolysis of palm oil stearin reported the following optimal conditions and product composition: nih.gov
| Parameter | Value |
| Substrate Ratio (stearin:glycerol) | 1:2.3 |
| Catalyst (NaOH) | 0.5% |
| Reaction Temperature | 180°C |
| Reaction Time | 90 minutes |
| Product Composition | |
| Monoacylglycerol (MAG) | 50.33 ± 0.95% |
| Diacylglycerol (DAG) | 28.13 ± 0.63% |
| Triacylglycerol (TAG) | 4.49 ± 2.08% |
Enzymatic glycerolysis-interesterification offers a milder reaction pathway, utilizing lipases as catalysts. This method can be combined with interesterification by using a blend of stearin and a liquid oil (e.g., palm olein) to produce structured lipids with high MAG and DAG content and improved physical properties.
Chemical interesterification is a process that rearranges the fatty acids on the glycerol backbone of triglycerides. When stearin is blended with other oils and subjected to chemical interesterification, the result is a new lipid with a modified triacylglycerol composition and, consequently, different physical properties such as melting point and solid fat content (SFC).
This technique is used to produce trans-free fats with specific functionalities for applications like margarines and shortenings. For example, interesterifying a blend of palm stearin and sunflower oil leads to a significant change in the triacylglycerol profile, generally resulting in a softer product. The process typically uses a catalyst such as sodium methoxide. The randomization of fatty acids alters the crystallization behavior and can improve the miscibility between different fats.
Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining attention as "green" solvents and lubricants. Fatty acids, such as those found in stearin (primarily palmitic and stearic acids), can be used as precursors for the synthesis of biocompatible and biodegradable ionic liquids.
The synthesis typically involves a two-step process:
Formation of the Cation: An organic cation is synthesized, often an ammonium or phosphonium ion with alkyl chains.
Anion Exchange: The anion of the synthesized salt is exchanged with a fatty acid anion (e.g., stearate) through a metathesis reaction. nih.gov
For example, a protic ionic liquid can be synthesized through a simple acid-base neutralization reaction between an amine (e.g., an ethanolamine) and a fatty acid like stearic acid. These fatty acid-derived ionic liquids have potential applications as lubricants and in the extraction of metal ions from aqueous solutions. The long alkyl chains of the fatty acid anions are thought to be responsible for their lubricating properties.
Hydrogenation Processes in Stearin Modification
Hydrogenation is a crucial chemical process utilized to modify the physical and chemical properties of fats and oils, including the production and modification of stearin. This process involves the addition of hydrogen atoms across the double bonds of unsaturated fatty acid chains within triglyceride molecules, effectively converting them into saturated fatty acids. This conversion increases the melting point of the fat, transforming liquid oils into semi-solid or solid fats. The primary goal of hydrogenating feedstocks like palm stearin is to increase their solidity and oxidative stability by reducing the number of unsaturated fatty acids. google.com
The hydrogenation reaction is typically carried out in a reactor vessel where the heated oil is agitated in the presence of a metal catalyst and pressurized hydrogen gas. researchgate.net The most commonly used catalyst in industrial hydrogenation is finely divided nickel, often supported on an inert material like silica. google.comresearchgate.net Other catalysts, such as palladium, platinum, and ruthenium, have also been investigated for their potential to offer higher selectivity and efficiency under milder conditions. researchgate.netacs.orgresearchgate.net
The degree of hydrogenation is a critical parameter that determines the final characteristics of the modified stearin. It is often monitored by measuring the iodine value (IV), which indicates the degree of unsaturation in a fat. google.com A higher iodine value corresponds to a greater number of double bonds. During hydrogenation, the iodine value decreases as the unsaturated fatty acids are converted to saturated ones. google.com
Several process variables influence the rate and selectivity of the hydrogenation reaction:
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and affect the selectivity of the catalyst. A common temperature range for the hydrogenation of palm stearin is between 150°C and 180°C. google.come3s-conferences.org
Pressure: Increased hydrogen pressure enhances the solubility of hydrogen in the oil, thereby increasing the reaction rate. mdpi.com The pressure also influences the selectivity of the reaction, with higher pressures generally favoring the complete saturation of fatty acids over the formation of isomers. acs.orgmdpi.com Typical pressures for palm stearin hydrogenation range from 20 to 140 psi. google.com
Catalyst Type and Concentration: The choice of catalyst and its concentration are critical factors. Nickel catalysts are widely used due to their cost-effectiveness and efficiency. google.comresearchgate.net The catalyst concentration typically ranges from 0.1% to 0.3% by weight. google.com Palladium-based catalysts have shown potential for higher selectivity towards the formation of specific fatty acids and can operate under milder conditions. researchgate.netacs.org Ruthenium supported on alumina has also been studied and found to be effective, with the presence of water enhancing the hydrogenation rate. researchgate.net
Agitation: Vigorous agitation is necessary to ensure good mixing of the oil, hydrogen, and catalyst, which is crucial for achieving a high reaction rate by facilitating mass transfer. e3s-conferences.org
Detailed Research Findings
Research into the hydrogenation of palm stearin has provided detailed insights into the changes in its chemical composition. For instance, a study on the hydrogenation of palm stearin using a nickel catalyst demonstrated a significant reduction in the iodine value from an initial range of 37-42 to a final range of 1-5. google.com This indicates a nearly complete saturation of the unsaturated fatty acids.
The fatty acid profile of palm stearin undergoes substantial changes during hydrogenation. The concentration of oleic acid (C18:1) and linoleic acid (C18:2), which are unsaturated, decreases significantly, while the concentration of stearic acid (C18:0), a saturated fatty acid, increases. google.com This transformation is directly responsible for the increased melting point and hardness of the final product.
Kinetic studies have been conducted to model the hydrogenation process. For example, the hydrogenation of canola oil on an industrial nickel catalyst showed that increasing hydrogen pressure significantly increased the rate constants of all hydrogenation steps, with the most substantial increase observed for the conversion of monoenes to stearic acid. mdpi.com Another study on palm stearin fatty acid hydrogenation over a Ruthenium on Alumina (Ru/Al2O3) catalyst investigated the reaction kinetics in a slurry reactor at temperatures between 393-423 K and H2 pressures from 0.68-2.72 MPa. researchgate.net
The selectivity of the hydrogenation process is a key area of research. Selective hydrogenation aims to hydrogenate more unsaturated fatty acids (like linolenic and linoleic acids) in preference to less unsaturated ones (like oleic acid). acs.org This can be controlled by adjusting the process conditions and the catalyst type. For example, palladium catalysts have been shown to exhibit better selectivity than nickel catalysts for certain applications, producing fewer saturated fatty acids for the same reduction in iodine value. researchgate.net
The following interactive data tables summarize the effect of hydrogenation on key parameters of palm stearin and provide an overview of typical process conditions.
Table 1: Effect of Hydrogenation on Palm Stearin Properties
| Property | Before Hydrogenation | After Hydrogenation |
| Iodine Value | 37 - 42 | 1 - 5 |
| Melting Point (°C) | 48 - 52 | 55 - 61 |
| Fatty Acid Composition (%) | ||
| Palmitic Acid (C16:0) | 52 - 54 | 52 - 54 |
| Stearic Acid (C18:0) | 3 - 4.2 | 42 - 44 |
| Oleic Acid (C18:1) | 31 - 33 | Not specified in source |
| Linoleic Acid (C18:2) | 8 - 10 | Not specified in source |
Source: Adapted from GB2197337A google.com
Table 2: Typical Process Parameters for Palm Stearin Hydrogenation
| Parameter | Value |
| Catalyst | Nickel (Ni) |
| Catalyst Concentration | 0.1 - 0.3% by weight |
| Temperature | 150 - 180°C |
| Hydrogen Pressure | 20 - 140 psi (137.8 - 964.6 kPa) |
Source: Adapted from GB2197337A google.com
Chemical Reactivity and Mechanistic Studies of Stearin Systems
Saponification Kinetics and Reaction Mechanisms
Saponification is a fundamental reaction involving the cleavage of esters, such as the triglycerides found in stearin, into carboxylate salts (soap) and an alcohol (glycerol) through the action of an aqueous alkali. wikipedia.org The process is a type of alkaline hydrolysis. For stearin, the reaction with sodium hydroxide (B78521) (NaOH) results in the formation of sodium stearate (B1226849) and glycerol (B35011). wikipedia.org
The kinetics of saponification for fats like stearin are influenced by several key parameters. Research on mixed fats containing stearin has shown that increasing the excess of the alkali solution, such as NaOH, enhances the reaction rate. semanticscholar.orguobaghdad.edu.iqresearchgate.net Conversely, since the reaction is exothermic, increasing the temperature can decrease the rate of reaction. semanticscholar.orguobaghdad.edu.iqresearchgate.net Stirring speed also plays a critical role; an increased stirring speed improves the reaction rate, indicating that the process is mass transfer controlled. semanticscholar.orguobaghdad.edu.iqresearchgate.net
The reaction can be represented as a second-order mechanism. researchgate.netsemanticscholar.org When an excess of alkali is used, the reaction becomes irreversible, simplifying the rate equation. researchgate.net The rate of reaction can be modeled by considering the concentration of the reactants. researchgate.netsemanticscholar.org The differential method can be employed to determine the order of the reaction and the rate constant from concentration-time data. semanticscholar.org
Table 1: Parameters Influencing Saponification Rate of Stearin-Containing Fats
| Parameter | Effect on Reaction Rate | Rationale | Source |
|---|---|---|---|
| Excess NaOH Solution | Increases | Ensures the reaction is irreversible and drives it forward. | semanticscholar.orguobaghdad.edu.iqresearchgate.net |
| Temperature | Decreases | The reaction is exothermic. | semanticscholar.orguobaghdad.edu.iqresearchgate.net |
| Stirring Speed | Increases | Improves mixing and overcomes mass transfer limitations. | semanticscholar.orguobaghdad.edu.iqresearchgate.net |
Epoxidation Reactions of Unsaturated Fatty Acid Moieties within Stearin
While stearin is primarily composed of saturated fatty acids, commercial stearin, particularly from sources like palm oil, contains unsaturated fatty acid moieties (like oleic and linoleic acids). researchgate.net These unsaturated C=C double bonds are susceptible to epoxidation, a reaction that converts the alkene group into a three-membered ring structure known as an oxirane or epoxide. researchgate.netsemanticscholar.org This process is of significant industrial interest as it transforms stearin into a valuable intermediate for polymers and plasticizers. nih.govmdpi.com The efficiency and selectivity of the epoxidation are heavily influenced by the number of double bonds in the fatty acid chain, with higher numbers of double bonds leading to greater reactivity. rsc.org
The epoxidation of stearin is typically facilitated by catalytic systems to enhance reaction rates and selectivity. These systems can be broadly categorized as homogeneous or heterogeneous. researchgate.net
Homogeneous Catalysts : Strong mineral acids, such as sulfuric acid (H₂SO₄), are effective but can be corrosive and lead to undesirable side reactions, including the opening of the newly formed oxirane ring, which reduces selectivity. mdpi.comresearchgate.net
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous systems, solid acid catalysts are employed. These are advantageous due to their ease of separation from the reaction mixture and potential for reusability. mdpi.com Zeolite ZSM-5 has been identified as an effective and recyclable heterogeneous catalyst for the epoxidation of palm stearin. researchgate.netspringerprofessional.de Other systems include acidic ion-exchange resins and lipase-based enzymes. mdpi.comresearchgate.net The use of a heterogeneous catalyst like zeolite ZSM-5 in the epoxidation of palm stearin has been shown to improve catalytic performance due to its high porosity and surface area. researchgate.net
A common and effective method for epoxidation involves the in situ generation of peracetic acid. researchgate.netnih.govspringerprofessional.de This peracid is formed directly within the reaction mixture from the reaction of hydrogen peroxide (H₂O₂) and acetic acid (CH₃COOH). researchgate.netkab.ac.ug The generated peracetic acid then acts as the oxidizing agent, reacting with the double bonds of the unsaturated fatty acids in stearin to form the epoxide ring. researchgate.net
Research on the epoxidation of palm stearin using this mechanism has identified optimal process parameters. A study utilizing zeolite ZSM-5 as a catalyst found that the highest relative conversion to oxirane (RCO) of 43.06% was achieved under specific conditions. nih.govspringerprofessional.dekab.ac.ug Kinetic modeling of this reaction has been performed, yielding reaction rate constants for the formation of peracetic acid, the epoxidation step, and subsequent side reactions like polyol formation. researchgate.netnih.govkab.ac.ug Fourier-transform infrared spectroscopy (FTIR) confirms the successful conversion of C=C bonds to epoxide rings by showing the disappearance of alkene peaks and the appearance of characteristic oxirane peaks. researchgate.netnih.govkab.ac.ug
Table 2: Optimal Conditions for Epoxidation of Palm Stearin via In Situ Peracetic Acid
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 70 °C | springerprofessional.de |
| Stirrer Speed | 200 rpm | springerprofessional.de |
| Catalyst Loading (Zeolite ZSM-5) | 0.8 g | researchgate.netnih.govkab.ac.ug |
| Acetic Acid to Palm Stearin Molar Ratio | 1:1 | researchgate.netnih.govkab.ac.ug |
| Hydrogen Peroxide to Palm Stearin Molar Ratio | 0.5:1 | researchgate.netnih.govkab.ac.ug |
| Maximum Relative Conversion to Oxirane (RCO) | 43.06% | nih.govspringerprofessional.dekab.ac.ug |
Interfacial Reactivity and Colloidal Behavior of Stearin
Like other large, sparingly soluble molecules, stearin exhibits complex colloidal behavior in solution. Studies on analogous systems, such as asphaltenes in organic solvents, demonstrate that such molecules tend to self-associate and form aggregates. researchgate.net This aggregation is influenced by solvent type, concentration, and temperature. researchgate.net It is plausible that stearin molecules exhibit similar aggregation behavior, which would affect their reactivity and interaction with other substances. This self-association can lead to the formation of multilayers when interacting with solid surfaces, a behavior driven by the tendency to aggregate in solution. researchgate.net In emulsions, these types of molecules can be effective at stabilizing oil-water interfaces. researchgate.net
Investigations into Reactions with Metallic Oxides
The interaction of triglycerides like stearin with metallic oxides is relevant in various industrial contexts, from catalysis to materials science. In high-temperature processes involving heavy oils, which contain triglycerides, metallic oxides present in rock matrices can act as catalysts. mdpi.com Oxides of metals such as zinc, copper, and magnesium can accelerate dehydrogenation reactions. mdpi.com Conversely, oxides of molybdenum and nickel can contribute to hydrogenation reactions. mdpi.com
In polymer applications, metallic oxides are used as compounding substances. For instance, zinc oxide is a common additive in rubber formulations that also include stearic acid (a primary component of stearin). researchgate.net In this context, the interaction between stearic acid, zinc oxide, and the polymer matrix affects the final properties of the material, such as hardness and crosslink density. researchgate.net The presence of asphaltenes, which can be adsorbed on surfaces like aluminum oxide (Al₂O₃), can lead to changes in the physical properties of oil mixtures, such as increased viscosity. mdpi.com
Enzymatic Transformations and Biocatalysis in Stearin Chemistry
Lipase-Mediated Interesterification for Structured Lipid Formation
Lipase-mediated interesterification is a key technology for modifying the physical and chemical properties of fats and oils like stearin to create structured lipids (SLs). This process involves the redistribution of fatty acids on the glycerol (B35011) backbone, leading to the formation of new triacylglycerol (TAG) species with desired melting profiles and functionalities.
The efficiency and outcome of lipase-catalyzed interesterification of stearin are significantly influenced by several reaction parameters. Optimization of these parameters is crucial for maximizing the yield of desired structured lipids and ensuring the economic viability of the process. Key parameters that are often optimized include temperature, substrate molar ratio, enzyme load, and reaction time.
In the enzymatic acidolysis of palm stearin and oleic acid for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a type of structured lipid, optimal conditions were identified as a temperature of 65°C, a substrate molar ratio of 1:8 (palm stearin to oleic acid), an enzyme load of 8% (w/w), and a reaction time of 1 hour. Under these conditions, a high production of the desired C52 TAGs (45.65%) was achieved nih.govmdpi.com.
Another study on the enzymatic glycerolysis-interesterification of a palm stearin-olein blend found the optimal conditions to be a solvent to fat ratio of 2:1 (v/w), a glycerol to fat ratio of 1.5:1, and an enzyme concentration of 15% (w/w) nih.gov. These conditions led to monoacylglycerol (MAG), diacylglycerol (DAG), and triacylglycerol (TAG) conversion rates of 0.45, 0.48, and 1.02%/h, respectively nih.gov.
The following table summarizes the optimized parameters from a study on the interesterification of beef tallow, palm stearin, and camellia oil blends to produce plastic fats.
Table 1: Optimized Parameters for Enzymatic Interesterification of a Beef Tallow (BT), Palm Stearin (PS), and Camellia Oil (CO) Blend. nih.gov
The specificity of the lipase used in the interesterification of stearin is a critical factor that determines the structure of the resulting lipids. Lipases can be broadly categorized based on their regioselectivity:
sn-1,3-specific lipases: These enzymes selectively hydrolyze or esterify fatty acids at the outer sn-1 and sn-3 positions of the glycerol backbone. Lipases from Rhizomucor miehei and Aspergillus oryzae are well-known examples of sn-1,3-specific enzymes nih.govmdpi.comresearchgate.net. This specificity is particularly valuable for producing structured lipids where a specific fatty acid is desired at the sn-2 position.
Non-specific lipases: These lipases act on all three positions of the glycerol molecule, leading to a more random distribution of fatty acids. Candida antarctica lipase B is an example of a non-specific lipase frontiersin.org.
A significant challenge in using sn-1,3-specific lipases is the phenomenon of acyl migration , where a fatty acid acyl group moves from the sn-1 or sn-3 position to the sn-2 position, or vice versa. This can lead to a loss of the desired regioselectivity. Studies have shown that factors like reaction time and temperature can influence the degree of acyl migration dtu.dknih.gov. For instance, in the interesterification of a palm stearin and palm olein blend, a reaction time of 46 minutes resulted in an interesterification degree of 94.41%, while at 80°C, the degree of acyl migration at the sn-2 position was 92.87% dtu.dknih.gov.
To enhance the stability, reusability, and economic feasibility of lipases in industrial applications, they are often immobilized on solid supports. Immobilization prevents the enzyme from being consumed in the reaction and simplifies the downstream separation of the catalyst from the product. Various techniques have been employed for lipase immobilization in the context of stearin modification:
Adsorption: This is a common and simple method where the enzyme is physically adsorbed onto the surface of a carrier. Hydrophobic interactions often play a key role in the adsorption of lipases. A variety of materials have been used as supports, including macroporous resins like polystyrene-based resins (e.g., D3520) and silica beads nih.govmdpi.comfrontiersin.org. For example, Aspergillus oryzae lipase immobilized on a polystyrene-based hydrophobic resin showed a significant increase in specific activity for the synthesis of OPO from palm stearin nih.govmdpi.com.
Covalent Bonding: This technique involves the formation of covalent bonds between the enzyme and the support material, leading to a more stable immobilization. Glutaraldehyde is a common cross-linking agent used for this purpose. One study described the covalent immobilization of Mucor miehei lipase onto Florisil (magnesium silicate) using glutaraldehyde or alkyl chains as spacers, which resulted in an up to 8-fold increase in interesterification activity researchgate.net.
Entrapment: In this method, the enzyme is physically confined within a polymeric network or membrane. While less common for stearin interesterification, it is a viable technique for enzyme immobilization.
The choice of immobilization support and method can significantly impact the enzyme's activity, stability, and selectivity. For instance, macroporous resins are often favored due to their large surface area and mechanical strength nih.govresearchgate.net.
Enzymatic Glycerolysis for Mono- and Diacylglycerol Synthesis
Enzymatic glycerolysis is a process where triacylglycerols in stearin react with glycerol in the presence of a lipase to produce a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs). These partial glycerides are valuable emulsifiers in the food, pharmaceutical, and cosmetic industries.
The enzymatic route offers advantages over chemical glycerolysis, such as milder reaction conditions and higher specificity, leading to products with fewer side reactions. The reaction equilibrium and product composition are influenced by factors like the molar ratio of oil to glycerol, enzyme concentration, temperature, and the presence of a solvent mdpi.comnih.govnih.gov.
A study on the enzymatic glycerolysis of a palm kernel olein-stearin blend for monolaurin synthesis identified the optimal conditions as an enzyme concentration of 10% w/w, an oil to glycerol molar ratio of 1:4, a solvent to oil ratio of 2:1 v/w, and a reaction temperature of 40°C, which yielded a monoglyceride content of 31.64% nih.govnih.gov.
The following table presents data on the effect of the glycerol to fat ratio on the conversion to MAG and DAG in the glycerolysis-interesterification of a palm stearin-olein blend.
Table 2: Effect of Glycerol to Fat Molar Ratio on MAG and DAG Conversion. nih.gov
Biotransformation Pathways and Novel Derivative Generation
Biotransformation utilizes microorganisms or their enzymes to convert stearin or its constituent fatty acids into novel, value-added products. This approach leverages the metabolic pathways of microorganisms to perform specific chemical modifications that can be challenging to achieve through conventional chemistry.
One significant biotransformation is the desaturation of stearic acid (18:0) to oleic acid (18:1). The filamentous fungus Aspergillus nidulans possesses Δ9-stearic acid desaturases, encoded by the sdeA and sdeB genes, which are responsible for this conversion. Disruption of these genes leads to an accumulation of stearic acid and a decrease in unsaturated fatty acid production, highlighting their role in fatty acid metabolism nih.gov. This enzymatic step is fundamental in many organisms for maintaining membrane fluidity and is a key pathway for converting saturated fats into monounsaturated fats.
Furthermore, stearic acid can serve as a precursor for the synthesis of novel chemical entities with potential pharmaceutical applications. For example, novel stearic acid analogues incorporating 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moieties have been synthesized. These derivatives have demonstrated antimicrobial and antidepressant activities nih.gov.
Another valuable derivative that can be produced through the enzymatic transformation of stearin-containing feedstocks is monolaurin. Through the enzymatic glycerolysis of a palm kernel olein-stearin blend, monolaurin can be synthesized, which is known for its emulsifying and antibacterial properties nih.govnih.gov.
Material Science and Engineering Applications of Stearin
Stearin as a Component in Polymer Composites
Stearin, particularly in its modified palm stearin (MPS) form, has been investigated for its role in enhancing the properties of polymer composites, notably those based on natural rubber and various fillers like halloysite (B83129) nanotubes (HNT) or carbon black.
Synergistic Compatibilization with Natural Rubber and Nanotubes
The compatibility between the rubber matrix and filler is crucial for the performance of rubber composites, especially when the materials have significantly different polarities, such as non-polar natural rubber (NR) and hydrophilic halloysite nanotubes (HNT). Modified palm stearin (MPS) can act as a compatibilizer in such systems. Studies have shown that a combination of maleated natural rubber (MNR) and MPS can act as dual compatibilizers in NR/HNT composites. mdpi.comnih.gov This combination significantly enhances the modulus, tensile strength, and tear strength of the composites. mdpi.comnih.gov The improvements are primarily attributed to enhanced rubber-HNT interactions facilitated by hydrogen bonds formed in the presence of MNR and MPS. mdpi.comnih.gov MPS can also function as a plasticizer, contributing to improved dispersion of HNT within the natural rubber matrix due to its waxy characteristic. mdpi.comnih.gov The use of dual compatibilizers like MNR and MPS has been shown to improve rubber-HNT interactions and reduce filler-filler interactions, leading to improved mechanical and dynamical properties. mdpi.comnih.gov
Influence on Vulcanization Properties
Modified palm stearin has been observed to influence the vulcanization properties of rubber compounds. In carbon black-loaded epoxidized natural rubber (ENR 25), MPS has been shown to decrease both the scorch time and optimum vulcanization time while increasing the cure rate index (CRI). researchgate.net Higher doses of MPS resulted in lower scorch and optimum vulcanization times and a higher CRI. researchgate.net This enhancement in CRI is attributed to MPS acting as a supplementary accelerator in these compounds, with the amine content of MPS contributing to the increased CRI. researchgate.net
Binder Systems in Powder and Metal Injection Molding (MIM)
Stearin, often in the form of palm stearin, is utilized as a component in binder systems for powder injection molding (PIM) and metal injection molding (MIM). Binder systems are essential for providing flowability to the powder, enabling it to be molded into the desired shape. thescipub.commdpi.com
Rheological Characterization of Stearin-Based Feedstocks
The rheological behavior of the feedstock (mixture of powder and binder) is critical for successful injection molding. Stearin-based binder systems have been investigated for their influence on the rheological properties of various metal and ceramic powders. Feedstocks containing palm stearin have exhibited pseudoplastic or shear-thinning behavior, where viscosity decreases with increasing shear rate, which is desirable for injection molding. thescipub.comscientific.netuitm.edu.myresearchgate.netsaudijournals.comuitm.edu.my Studies on stainless steel scientific.netresearchgate.netuitm.edu.myresearchgate.net, titanium alloy thescipub.comsaudijournals.comthescipub.com, copper researchgate.net, and zirconia uitm.edu.my feedstocks utilizing palm stearin in the binder system have confirmed this behavior. The inclusion of palm stearin can enhance the fluidity of the feedstock. uitm.edu.my The concentration of palm stearin in the binder system can influence the rheological behavior, affecting properties like flow sensitivity index, flow activation energy, and moldability index. saudijournals.compsu.eduscientific.net Increasing the palm stearin content has been found to reduce viscosity and flow activation energy and increase the moldability index of the feedstock in some systems. psu.edu
Data from rheological studies can be presented in tables to illustrate the effect of stearin content or temperature on viscosity and other flow properties.
| Binder Composition (Palm Stearin/Polyethylene) | Powder Type | Powder Loading (vol. %) | Rheological Behavior |
| 60% PS / 40% PE | Stainless Steel | 68 | Pseudo-plastic |
| 60% PS / 40% PE | Zirconia | 50 | Pseudo-plastic |
| Varied PS/PE ratios | Inconel 718 | 60 | Pseudo-plastic |
| Varied PS/HDPE ratios | Low Alloy Steel | 60, 65, 70 | Pseudo-plastic |
| Palm Stearin and Polyethylene | Ti-6Al-4V | 63, 64, 65 | Pseudo-plastic |
| 60%wt PS / 40%wt PE | Copper | 60 | Pseudo-plastic |
| 70%wt PS / 30%wt PE | Copper | 60 | Pseudo-plastic |
Debinding and Sintering Effects
Following injection molding, the binder system must be removed through a process called debinding before the powder can be sintered to form a dense part. Stearin-based binders are typically removed through a combination of solvent and thermal debinding. thescipub.comresearchgate.netdergipark.org.trmdpi.comscientific.net Palm stearin's presence can be advantageous during debinding due to its different melting points compared to other binder components, allowing for gradual removal and helping to maintain the shape of the debound part. researchgate.net
Solvent debinding often involves immersing the green parts in a solvent like heptane (B126788) to remove the more soluble binder components, such as palm stearin or paraffin (B1166041) wax. thescipub.comdergipark.org.trscientific.netresearchgate.net The rate of palm stearin removal during solvent debinding can be influenced by temperature, with higher temperatures intensifying the removal rate. mdpi.com The formation of interconnected pores during solvent debinding facilitates the subsequent thermal debinding process. mdpi.com Thermal debinding involves heating the parts to higher temperatures to remove the remaining binder components. thescipub.comdergipark.org.tr This is often incorporated with the sintering process in the same furnace. thescipub.com
The complete removal of the binder is crucial before sintering to avoid defects and achieve desired final properties. Studies have shown that a high percentage of the binder system, including palm stearin, can be removed during the debinding stages. mdpi.com After debinding, the brown parts are sintered at high temperatures to bond the powder particles together and achieve densification. thescipub.com The choice of binder system, including the presence of palm stearin, can influence the characteristics of the sintered parts, such as density and mechanical properties. thescipub.comresearchgate.net
Application in Edible Wax Formulations
Palm stearin has applications in edible wax formulations, often as a potential alternative to materials like beeswax. researchgate.net Its hydrophobic nature contributes to its effectiveness as a coating material in the food industry. researchgate.netresearchgate.netupm.edu.my Edible coatings containing palm stearin have been investigated for their ability to preserve the quality of fruits by reducing weight loss and maintaining firmness during storage. researchgate.netresearchgate.netupm.edu.my For example, palm stearin edible coatings have been shown to reduce weight loss and maintain ascorbic acid content in Cavendish bananas during storage at room temperature. researchgate.net In star fruits, a chitosan-palm stearin coating with a specific ratio (1:1) was effective in maintaining firmness and lengthening post-harvest life by slowing down respiration and reducing color changes. researchgate.netupm.edu.my The low moisture permeability of stearin, attributed to its hydrophobicity, contributes to its ability to reduce weight loss in coated fruits. upm.edu.my Palm stearin's uses in the food industry extend to applications like substitutes for polysaccharide-based coatings, and components in margarine, shortening, cocoa butter replacers, lard replacers, and emulsion products, where it can positively influence physicochemical, functional, and sensorial properties. researchgate.net
Lubricant Performance Evaluation
Stearin, specifically palm stearin, has been explored as a potential alternative lubricant, and its performance has been evaluated, often in comparison to conventional mineral oils. Studies using a pin-on-disk tribotester have assessed the friction-reducing and anti-wear capabilities of refined, bleached, and deodorized (RBD) palm stearin mytribos.orgmytribos.org.
In its standalone form, RBD palm stearin exhibits a higher coefficient of friction (COF) and wear scar diameter (WSD) compared to commercial mineral oil (SAE 40) under various applied loads mytribos.orgmytribos.org. This suggests that while it possesses some inherent lubricating properties, its performance is not equivalent to that of a fully formulated conventional lubricant.
However, the addition of additives can significantly enhance the lubrication performance of palm stearin. For instance, the incorporation of Zinc dialkyl-dithiophosphate (ZDDP) has been shown to improve both the friction-reducing and anti-wear properties of RBD palm stearin mytribos.orgmytribos.org. Research indicates that palm stearin with a 5 wt% ZDDP additive can demonstrate better friction-reducing performance than SAE 40 mytribos.orgmytribos.org.
Tribological studies on orodispersible films (ODFs) have also utilized tristearin (B179404) as a component in solid lipid microparticles for drug delivery systems, where tribology is used to understand the interaction of the film with the tongue sci-hub.se. While this application is in the pharmaceutical domain, it highlights the use of tristearin in evaluating the textural and frictional properties of thin films.
Another study investigated the tribological performance of palm stearin as a biodegradable lubricant in hard-milling operations, comparing it with other biodegradable lubricants like rapeseed oil, palm oil, and boric acid ajme.ro. In this context, palm stearin provided a lower friction factor compared to the other tested biodegradable oils, and this hierarchy remained consistent regardless of the surface roughness of the tools ajme.ro. The sensitivity of the friction factor to changes in surface roughness was also analyzed, showing that palm stearin's performance was less sensitive to these changes compared to palm oil and rapeseed oil ajme.ro.
The viscosity of a lubricant significantly impacts its performance, with higher viscosity generally offering a stronger lubrication film nih.gov. However, the viscosity of vegetable oils, including components found in stearin, can decrease with increasing temperature nih.gov.
Data from lubricant performance evaluations can be presented in tables to compare metrics such as coefficient of friction and wear scar diameter under different conditions and with various formulations.
| Lubricant Formulation | Applied Load | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) |
| RBD Palm Stearin (0% ZDDP) | Various | Higher than SAE 40 mytribos.orgmytribos.org | Higher than SAE 40 mytribos.orgmytribos.org |
| RBD Palm Stearin + 5 wt% ZDDP | Various | Lower than SAE 40 mytribos.orgmytribos.org | Slightly larger than SAE 40 mytribos.org |
| Commercial Mineral Oil (SAE 40) | Various | Lower than RBD Palm Stearin (0% ZDDP) mytribos.orgmytribos.org | Lower than RBD Palm Stearin (0% ZDDP) mytribos.orgmytribos.org |
| Palm Stearin (in hard-milling) | N/A | Lower than palm oil, rapeseed oil, and boric acid ajme.ro | N/A |
Coating Material Development and Film Formation
Stearin, particularly palm stearin and tristearin, is utilized in the development of coating materials and the study of film formation due to its physical properties, such as its melting point and stability fourpathsdigital.comatamankimya.com. These characteristics make it valuable in applications requiring solid fats or barriers.
Palm stearin is used as a coating substitute in the food industry, leveraging its hydrophobic properties to improve moisture resistance in coatings naturzindustries.com. When blended with materials like beeswax, palm stearin can enhance the stability and encapsulation efficiency of films, creating a stronger moisture barrier naturzindustries.com. This blend can be effective in reducing hygroscopicity and preventing agglomeration in coatings naturzindustries.com.
In the context of controlled release, palm stearin has been investigated as a binder in coatings for urea (B33335) granules to reduce nitrogen loss and increase fertilizer efficiency researchgate.nettandfonline.com. Studies have shown that palm stearin is compatible with allicin (B1665233) and urea, resulting in a smoother coated layer researchgate.nettandfonline.com. The use of palm stearin as a binder significantly improved the crushing strength of the coated urea granules researchgate.nettandfonline.com. Coating urea with palm stearin and allicin enhanced the efficiency by reducing urea release researchgate.nettandfonline.com.
Tristearin films have also been used as a model cuticle for high-throughput screening of agricultural adjuvant systems nih.gov. The application of adjuvant products to tristearin films allows for the evaluation of their effects on the film's properties nih.gov. Techniques like differential scanning calorimetry (DSC) and small angle X-ray scattering (SAXS) are employed to study the interactions between adjuvants and tristearin films nih.gov.
The process of film formation in coatings involves the creation of a homogenous and continuous layer on a substrate specialchem.com. Factors influencing film formation include the type of film-forming polymers, the presence of plasticizers, surfactants, and coalescing agents, as well as temperature and humidity specialchem.comturkjps.orgspkx.net.cn.
Stearic acid, a component of tristearin, has been used in the chemical cross-linking of polyvinyl alcohol (PVA) to develop coating materials for food fresh-keeping spkx.net.cn. This process aimed to enhance the water barrier performance of the PVA-based films spkx.net.cn. The reaction conditions, such as pH, reaction time, and drying temperature, influence the film-forming properties and the resulting water resistance spkx.net.cn.
Triacylglycerols with potential for coating applications have been synthesized through the enzymatic acidolysis of tristearin with other fatty acids like lauric and oleic acids researchgate.net. The melting profile of the resulting products, determined by DSC, is a key characteristic for coating applications, with desired melting peaks often in the range of 30–37°C researchgate.net. These synthesized lipids have shown effectiveness in preventing moisture absorption when applied as coatings researchgate.net.
Palm stearin alkyds have also been studied as binders in water-reducible enamels, and the film properties of these coatings, such as hardness, flexibility, and adhesion, have been evaluated researchgate.net. The composition of the alkyd and the curing temperature influence the final film performance researchgate.net.
Research findings on coating performance often involve evaluating properties like moisture uptake, dissolution rate, mechanical strength (e.g., crushing strength), and barrier properties.
| Coating Material Composition | Application | Key Performance Indicator(s) | Findings |
| Palm Stearin + Beeswax Blend | Food Coating | Moisture Resistance, Film Stability | Improved moisture resistance, enhanced film stability and encapsulation efficiency naturzindustries.com |
| Palm Stearin (as binder) | Urea Granule Coating | Urea Release Rate, Crushing Strength | Reduced urea release (up to 70% in 24 hours), significantly improved crushing strength researchgate.nettandfonline.com |
| Tristearin Film | Model Cuticle for Adjuvants | Interaction with Adjuvants, Thermal Properties | Used to evaluate the effect of adjuvants on film properties via DSC and SAXS nih.gov |
| PVA cross-linked with Stearic Acid | Food Packaging Coating | Water Vapor Transmission Rate (WVTR), Water Resistance | Enhanced water barrier performance compared to film without cross-linking agent spkx.net.cn |
| Triacylglycerols from Tristearin Acidolysis | Coating Lipid | Melting Profile, Moisture Inhibition | Acceptable melting profile (e.g., 31.4°C), better moisture inhibition than cocoa butter researchgate.net |
| Palm Stearin Alkyds | Enamel Binder | Hardness, Flexibility, Adhesion | Properties influenced by composition and curing temperature; excellent adhesion observed researchgate.net |
Environmental Ecotoxicology and Degradation Studies of Stearin
Aquatic Ecotoxicological Assessments of Stearin Spills
Impact on Marine Organisms and Ecosystems
Studies on accidental spills of palm stearin have shown adverse effects on marine organisms across different trophic levels. Waterborne exposure to palm stearin has been observed to cause growth inhibition in several microalgal species, with EC50 values ranging from 9.9 to 212.6 mg/L. Acute mortality has also been reported for various invertebrate species, including pelagic copepods, rotifers, and brine shrimps, with LC50 values spanning from 4.6 to 409.3 mg/L. While some organisms like benthic copepods and marine medaka fish (Oryzias melastigma) demonstrated higher tolerance, chronic exposure to palm stearin still resulted in adverse effects, such as reduced survival, impaired development, and decreased fecundity in the copepod Tigriopus japonicus, and inhibited growth in the marine medaka fish. wikipedia.orguni.lufishersci.ca
The mechanisms of impact can include physical smothering, particularly for surface-dwelling organisms like seabirds and marine mammals, which affects their movement, feeding, respiration, and thermal regulation. uni.luuni.lu Chemical toxicity also plays a role, leading to lethal or sub-lethal effects and impairing cellular functions. uni.lu In marine ecosystems, oil spills, including those involving vegetable oils like palm stearin, can reduce sunlight penetration into the water column, negatively impacting photosynthetic organisms like coral reefs and aquatic plants, and decrease dissolved oxygen levels, potentially leading to hypoxic or anoxic conditions detrimental to fish and crustaceans. uni.lunih.gov
Degradation Kinetics in Seawater and Sediment
The degradation of stearin and its constituent fatty acids in marine environments is a crucial factor determining the persistence of its ecological impact. Following a palm stearin spill, concentrations of the spilled material in both seawater and sediment have been shown to decrease significantly over time. For instance, in one study, heavy contamination observed within one week of a palm stearin accident decreased to near pre-accident levels after four months. wikipedia.orgfishersci.ca
The degradation process is influenced by several environmental factors. Oxygen availability is a critical determinant, with studies indicating that fatty acids degrade more quickly under oxic conditions compared to anoxic environments. thegoodscentscompany.cominvivochem.com The bacterial community present in the seawater and sediment plays a vital role in the microbial degradation of lipids. invivochem.comfishersci.ca The chemical structure of the lipids also affects their degradation rate; for example, unsaturated fatty acids have been observed to degrade faster than saturated fatty acids in seawater under the same oxygen saturation. invivochem.com In sediments, factors such as temperature, salinity, and the physical association of fatty acids with mineral matrices also influence degradation rates. thegoodscentscompany.cominvivochem.comfishersci.ca Degradation rate constants for fatty acids in coastal sediments have been reported, showing variations based on the type of fatty acid and depositional conditions. thegoodscentscompany.comfishersci.ca
Hazard Quotient Determination and Ecological Risk Analysis
Ecological risk assessment of substances like stearin in aquatic environments often involves determining the hazard quotient (HQ). The HQ is typically calculated by comparing the measured or predicted environmental concentration (MEC or PEC) of a substance to its predicted no-effect concentration (PNEC). nih.govnih.gov An HQ greater than 1 generally indicates a potential for adverse ecological effects or a high ecological risk. nih.govnih.gov
In the case of a palm stearin spill, the HQ has been shown to be a useful metric for assessing the temporal changes in ecological risk. Immediately following a spill, the hazard quotient of palm stearin can greatly exceed one across affected sites, indicating a very high ecological risk. wikipedia.orguni.lufishersci.caciteab.com However, as the spilled material degrades and disperses, the environmental concentrations decrease, leading to a substantial reduction in the hazard quotient over time. Studies have shown that within a few months after a spill, the HQ can return to below one or significantly decrease, suggesting that the ecological risk posed by palm stearin can be relatively transient and short-term. wikipedia.orguni.lufishersci.caciteab.com This highlights the importance of rapid response and remediation efforts in minimizing the long-term environmental impact of such spills. uni.lu
Biodegradation Pathways of Stearin-Based Compounds
Stearin and its constituent fatty acids serve as feedstocks for the production of various derivatives, including Methyl Ester Sulphonates (MES). The biodegradability of these compounds is a key aspect of their environmental profile, particularly when they are used in applications that result in their release into the environment, such as detergents.
Biodegradability of Methyl Ester Sulphonates (MES)
Methyl Ester Sulphonates (MES) are a class of anionic surfactants derived from renewable resources like palm stearin and other vegetable oils. They are recognized for their excellent biodegradability and have been promoted as environmentally friendly alternatives to traditional petroleum-based surfactants such as Linear Alkylbenzene Sulphonate (LAS). fishersci.ptdsmz.deatamanchemicals.comereztech.com
Studies comparing the biodegradability of palm stearin-based MES with LAS have demonstrated that MES is readily biodegradable and can degrade faster than LAS. fishersci.ptwikipedia.orgnih.gov The biodegradability of MES is influenced by the length of its carbon chain, with longer carbon chains generally resulting in lower biodegradability as microorganisms require more time to degrade them. fishersci.ptwikipedia.org Despite the ready biodegradability of MES, the sulfonate part of the surfactant can be more resistant to degradation under anaerobic conditions, which is a consideration in certain environmental compartments. atamanchemicals.com
Factors Influencing Biodegradation Rates
The rate at which stearin-based compounds, including fatty acids and MES, undergo biodegradation in the environment is governed by a complex interplay of factors. These factors can be broadly categorized into microbial and environmental conditions.
Key factors influencing biodegradation rates include:
Presence and Activity of Microorganisms: An adequate number and appropriate types of microorganisms capable of metabolizing the specific organic compound are essential for significant degradation rates. rqbchemical.comnih.gov Microbial communities in different environments (e.g., soil, freshwater, marine sediment) have varying capacities for degrading different compounds. rqbchemical.comfishersci.ca
Environmental Conditions:
Temperature: Temperature significantly affects microbial metabolic activity and enzyme efficiency. Biodegradation rates generally increase with temperature within an optimal range, which varies depending on the environment and the microorganisms involved. For instance, optimal temperatures for hydrocarbon biodegradation can range from 15-20°C in marine environments to 30-40°C in soil. rqbchemical.comnih.govfishersci.cawikipedia.orgfishersci.caiarc.fr
Nutrient Availability: Microorganisms require macro and micro nutrients (e.g., carbon, nitrogen, phosphorus) for growth and metabolic activities. The availability and balance of nutrients, such as the C/N/P ratio, can significantly impact biodegradation rates. rqbchemical.comnih.govfishersci.ca
Oxygen Availability: Aerobic biodegradation, which occurs in the presence of oxygen, is often faster and more complete than anaerobic biodegradation for many organic compounds, including fatty acids. thegoodscentscompany.cominvivochem.comrqbchemical.comnih.govfishersci.cawikipedia.org
Water Content: Sufficient water content is crucial for microbial activity in many environments, particularly soil. rqbchemical.com
Salinity: In marine environments, salinity can influence microbial activity and the degradation rates of organic compounds. thegoodscentscompany.comfishersci.cawikipedia.org
Substrate Properties:
Bioavailability: The extent to which the organic substrate is available to microorganisms for uptake and metabolism is a major limiting factor. Factors like solubility, physical state, and association with other materials (e.g., mineral matrices) affect bioavailability. rqbchemical.comnih.govfishersci.ca
Chemical Structure: The molecular structure of the compound, including carbon chain length, branching, presence of functional groups (like sulfonate groups), and crystallinity, influences how easily microorganisms can break it down. Straight-chain hydrocarbons are generally more readily degraded than branched or aromatic compounds. atamanchemicals.comwikipedia.orgmpg.de For fatty acids and MES, longer carbon chains can lead to decreased biodegradability. fishersci.ptwikipedia.orgmpg.de
Understanding these factors is crucial for predicting the environmental fate of stearin and stearin-based compounds and for developing effective bioremediation strategies in the event of contamination.
Data Table: Factors Influencing Biodegradation Rates
| Factor | Description | Impact on Biodegradation Rate | Relevant Compounds/Contexts |
| Microbial Community | Number and type of microorganisms capable of metabolizing the compound. | Higher number and appropriate types generally increase rate. | General organic compounds, Hydrocarbons, Fatty Acids, MES. rqbchemical.comnih.gov |
| Temperature | Environmental temperature. | Rates increase with temperature within optimal range. | General organic compounds, Hydrocarbons, Fatty Acids. rqbchemical.comnih.govfishersci.cawikipedia.orgfishersci.caiarc.fr |
| pH | Acidity or alkalinity of the environment. | Influences enzyme activity; optimal range varies. | General organic compounds, Hydrocarbons, Fatty Acids. rqbchemical.comnih.govfishersci.cawikipedia.orgfishersci.ca |
| Nutrient Availability | Presence of essential nutrients (C, N, P). | Adequate nutrients support microbial growth and activity. | General organic compounds, Hydrocarbons. rqbchemical.comnih.govfishersci.ca |
| Oxygen Availability | Presence or absence of oxygen (aerobic vs. anaerobic). | Aerobic degradation often faster and more complete. | Fatty Acids, Hydrocarbons, Sulfonated compounds. thegoodscentscompany.cominvivochem.comrqbchemical.comnih.govfishersci.cawikipedia.org |
| Water Content | Amount of water in the environment. | Sufficient water needed for microbial activity. | Soil environments. rqbchemical.com |
| Salinity | Salt concentration in the environment. | Can influence microbial activity and degradation rates. | Marine environments. thegoodscentscompany.comfishersci.cawikipedia.org |
| Bioavailability | Accessibility of the compound to microorganisms. | Higher bioavailability generally increases rate. | Hydrocarbons, Hydrophobic compounds, General organic compounds. rqbchemical.comnih.govfishersci.ca |
| Chemical Structure | Carbon chain length, branching, functional groups, crystallinity, etc. | Influences ease of enzymatic breakdown. | Fatty Acids, MES, Hydrocarbons, Polymers. fishersci.ptatamanchemicals.comwikipedia.orgmpg.de |
Climate Impact Assessment in Renewable Material Applications
One significant application is in the production of biodiesel, where palm stearin's high stearic acid content makes it a suitable feedstock dataintelo.com. The transition to biodiesel is motivated by the global push for renewable energy and stricter emission regulations aimed at combating climate change dataintelo.com. However, the environmental impact of palm stearin production is linked to potential deforestation and unsustainable agricultural practices associated with palm oil cultivation, which can lead to habitat destruction, loss of biodiversity, and increased carbon emissions stearic-acid.nettldvietnam.com. Sustainable palm oil production practices, supported by certification schemes, are gaining momentum to mitigate these issues marketresearchintellect.com.
The production process of stearic acid, a major component of stearin, involves hydrolysis of triglycerides and saponification stearic-acid.net. This process can be energy-intensive, contributing to greenhouse gas emissions stearic-acid.net. The extraction, transportation, and processing of raw materials further add to the environmental footprint stearic-acid.net.
Mitigation Strategies for Environmental Release
Mitigation strategies for the environmental release of stearin focus on preventing spills, managing waste, and promoting sustainable sourcing and degradation.
Accidental spills of palm stearin, particularly in aquatic environments, have been shown to have ecological impacts. A serious palm stearin pollution accident in the Pearl River Estuary, South China, in 2017 resulted in heavy contamination of seawater and sediment researchgate.netresearchgate.net. While levels significantly decreased over several months, indicating relatively short-term ecological risk, waterborne exposure to palm stearin has been shown to cause growth inhibition in microalgal species and acute mortality in invertebrate species in laboratory settings researchgate.netresearchgate.net.
Mitigation efforts for spills include prompt containment and cleanup using methods like wiping up small spills and covering larger spills with absorbent materials such as sand or earth before collection cosmobiousa.com. Collected material should be disposed of according to regulations, with landfill being a potential option cosmobiousa.com. Avoiding discharge into sewers is also recommended cosmobiousa.com.
From a production perspective, adopting sustainable agricultural practices in sourcing the raw materials, particularly palm oil, is crucial to mitigate environmental impacts like deforestation marketresearchintellect.comtldvietnam.com. Certification schemes, such as RSPO, play a role in ensuring sustainable production terre-de-bougies.com.
Stearin is considered readily biodegradable, meaning microorganisms like bacteria can break it down into simpler compounds such as carbon dioxide and water tldvietnam.com. This inherent property helps mitigate the risk of its accumulation in the environment tldvietnam.com. Studies have shown that tristearin (B179404) can biodegrade in activated sludge nih.gov.
In certain applications, like its use as a binder on urea (B33335) granules in fertilizers, palm stearin has been found effective in reducing nitrogen losses, which can have positive environmental implications by improving nitrogen use efficiency and decreasing environmental impacts researchgate.netajol.info. The slow biodegradation rate of materials like stearic acid in soil might contribute to the delayed release of substances like urea, potentially reducing losses researchgate.net.
Implementing energy-efficient technologies and processes in the production of stearin and its derivatives can help reduce the carbon footprint associated with manufacturing stearic-acid.net. Exploring alternative raw materials, such as waste fats and oils, also aligns with circular economy principles and can minimize reliance on resource-intensive inputs stearic-acid.net.
Advanced Analytical and Characterization Techniques for Stearin Research
Spectroscopic Methodologies
Spectroscopic techniques offer valuable information about the chemical bonds, functional groups, and molecular arrangement within stearin.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
FTIR spectroscopy is employed to identify the functional groups present in stearin and to elucidate its molecular structure. This technique measures the absorption of infrared radiation by the sample, where specific frequencies correspond to characteristic molecular vibrations. FTIR analysis can confirm the presence of key functional groups in triglycerides, such as the ester carbonyl group (C=O) and C-H bonds in the fatty acid chains. For instance, the presence of an ester carboxyl band around 1742 cm⁻¹ has been observed in palm stearin-derived esters. ikm.org.my FTIR can also be used to assess changes in the chemical structure of stearin after modification processes. dntb.gov.ua Studies have utilized FTIR to identify organic and inorganic stretching vibrations and bonds in palm stearin biodiesel. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorphic Analysis
NMR spectroscopy provides detailed information about the molecular environment of atoms within a sample, making it a powerful tool for analyzing the polymorphic forms of tristearin (B179404). Different polymorphic forms (alpha, beta-prime, and beta) exhibit distinct molecular packing arrangements, which can influence the chemical shifts and splitting patterns observed in NMR spectra. High-resolution NMR can be used to study the structure of intermediate phases that exist during polymorphic transformations. acs.org Pulse NMR, specifically low-resolution NMR (LR-NMR), is widely used to determine the solid fat content (SFC) of stearin and its blends as a function of temperature. scialert.neteuropa.eubruker.comtandfonline.com This method is based on the principle that solid and liquid phases of fat have different NMR relaxation times. europa.eu SFC profiles obtained by NMR are crucial for understanding the crystallization behavior and physical properties of stearin-containing products. tandfonline.com
NMR spectroscopy can also be used to characterize the hydrogen and carbon atoms present in stearin-based products like palm stearin biodiesel. semanticscholar.org Changes in the ¹H NMR spectrum, such as the disappearance of specific proton signals from the triglyceride structure, can indicate the conversion of tristearin during reactions like transesterification. semanticscholar.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is extensively used for the fatty acid profiling of stearin, which involves identifying and quantifying the individual fatty acids that make up the triglyceride molecules. Before GC-MS analysis, triglycerides are typically hydrolyzed and derivatized into more volatile compounds, such as fatty acid methyl esters (FAMEs). avantiresearch.com GC-MS can identify different methyl esters based on their retention times and characteristic fragmentation patterns in the mass spectrometer, often by comparison with spectral libraries. semanticscholar.orgresearchgate.netnih.gov This allows for the determination of the saturated and unsaturated fatty acid composition of stearin. semanticscholar.org For example, GC-MS analysis of palm stearin biodiesel has identified palmitic acid and myristic acid as major components. semanticscholar.org GC-MS is a sensitive and selective technique for analyzing the varied array of fatty acids in lipid samples. avantiresearch.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
LC-MS is another powerful hyphenated technique, particularly useful for analyzing less volatile or thermally labile lipids, including intact triglycerides. LC-MS can be applied to lipidomics studies of stearin, which aim to comprehensively identify and quantify the diverse lipid species present. While GC-MS typically focuses on fatty acid composition after hydrolysis, LC-MS allows for the analysis of the intact triglyceride molecules based on their molecular weight and fragmentation patterns. spectroscopyonline.com This provides a more complete picture of the complex lipid profile of stearin and its derived products. LC-MS can be used for the quantification of tristearin, often employing deuterated internal standards. caymanchem.com
Thermal Analysis Techniques
Thermal analysis techniques study how the properties of a material change with temperature. These are particularly important for characterizing the melting, crystallization, and polymorphic behavior of stearin.
Differential Scanning Calorimetry (DSC) for Crystallization Kinetics and Phase Behavior
DSC is a widely used thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature and time. This makes it invaluable for studying the thermal transitions of stearin, including melting and crystallization events, and for analyzing its polymorphic behavior. dss.go.thacs.orgresearchgate.netcsic.es DSC can identify different polymorphic forms (alpha, beta-prime, and beta) based on their distinct melting temperatures and enthalpy values. dss.go.thacs.orgresearchgate.netresearchgate.net The transformations between these forms can also be observed and studied using DSC. dss.go.thresearchgate.net
DSC is a powerful tool for investigating the crystallization kinetics of tristearin and its mixtures. researchgate.netsidalc.netcapes.gov.brresearchgate.net By analyzing the heat flow during crystallization at different temperatures and cooling rates, researchers can determine parameters related to nucleation and crystal growth. sidalc.netcapes.gov.brnih.gov The Avrami equation is often used to fit DSC data for studying isothermal crystallization kinetics. sidalc.netcapes.gov.brresearchgate.net DSC can also reveal multiple crystallization events and provide insights into phase behavior in mixtures containing tristearin. sidalc.netcapes.gov.brresearchgate.net Modulated Temperature DSC (MTDSC) can further separate overlapping thermal events, such as the melting of a metastable form and the simultaneous crystallization of a more stable form, providing more detailed information about polymorphic transformations. dss.go.th DSC is also used to determine melting points and to detect adulteration in fats like butter with palm stearin by analyzing changes in melting profiles. nih.govunibz.it
Thermodynamic and Kinetic Reaction Calorimetry
Thermodynamic and kinetic reaction calorimetry, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are valuable tools for studying the thermal properties and crystallization behavior of stearin and triacylglycerols (TAGs). DSC is used to investigate melting and crystallization behaviors, providing information on onset, peak, and endset temperatures, as well as enthalpy changes researchgate.netupm.edu.my. This technique can reveal the presence of different polymorphic forms (α, β', and β) and their transitions wikipedia.orgresearchgate.net. Studies on tristearin crystallization kinetics using DSC have shown that the formation of different polymorphs depends on the degree of subcooling researchgate.net. For instance, α-form crystallization is rapid at low undercooling, while β'-form is obtained within a narrow temperature range (54 to 57 °C), and β-crystallization dominates above 57 °C researchgate.net.
Kinetic parameters of crystallization can be calculated from isothermal DSC curves, often fitted to models like the Avrami equation, which describes the fraction of crystal transformed over time researchgate.net. ITC, while often used for biological interactions, can also provide thermodynamic and kinetic data for reactions, including those relevant to lipid systems, by monitoring heat flow mdpi.comnih.gov.
Detailed research findings from DSC studies on palm stearin in blends with sesame seed oil indicate that the crystallization behavior is primarily associated with the crystallization of tripalmitin (B1682551), a major component in palm stearin researchgate.net. Increasing palm stearin concentration in shortenings has been shown to increase the endset temperature and peak height in DSC melting curves researchgate.netupm.edu.my.
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the crystal morphology and material structure of stearin.
Polarized Light Microscopy for Crystal Morphology
Research on palm stearin fractions has shown that lower melting fractions can consist of spherulites, while higher melting fractions can exhibit dendritic crystals tandfonline.comtandfonline.com. Blending leaf lard with cottonseed oil stearin and analyzing with PLM showed that increasing the stearin content increased the number of crystal particles while decreasing their grain size nih.gov.
Scanning Electron Microscopy (SEM) for Material Structure
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and microstructure of materials, including stearin-based products researchgate.netnrel.govnumberanalytics.comscielo.orgpw.edu.pl. SEM can be used to examine the morphology of stearin powders and the internal structure of materials where stearin is a component. It offers magnifications ranging from low to very high, allowing for the observation of features from micrometers down to nanometers numberanalytics.comscielo.org. Different contrast modes in SEM can highlight topography or variations in chemical composition and crystallographic orientation scielo.org.
SEM micrographs of Mg(OH)-stearin basic soaps have shown amorphous particle morphology with an average particle size of 500 μm researchgate.net. SEM is a versatile tool in materials science for studying microstructure, surface morphology, and even elemental composition when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) nrel.govnumberanalytics.com.
Rheological Characterization Methods
Rheological methods are employed to understand the flow and deformation behavior of stearin-containing systems, which is crucial for their processing and application.
Viscoelastic Properties and Texture Analysis
Rheological characterization, particularly the assessment of viscoelastic properties, is important for understanding the behavior of fats and fat-based products researchgate.netupm.edu.myarts.ac.ukmdpi.com. Stearin, as a solid fat component, significantly influences the rheology and texture of mixtures. Techniques like dynamic oscillatory rheology are used to measure parameters such as the elastic modulus (G'), viscous modulus (G''), phase angle (δ), and complex modulus (G*) researchgate.netarts.ac.ukmdpi.com. G' indicates the solid-like elastic behavior, while G'' represents the liquid-like viscous behavior upm.edu.mymdpi.com. These tests can be performed using controlled-stress rheometers researchgate.netarts.ac.uk.
Texture analysis, often complementing rheological studies, assesses physical properties like hardness, firmness, and spreadability arts.ac.uk. Penetration tests using a texture analyzer are commonly used to determine hardness mdpi.comarts.ac.uk. The rheological properties and texture of shortenings, for instance, are influenced by the concentration of palm stearin, with higher concentrations leading to increased viscosity and higher storage and loss moduli researchgate.netupm.edu.my.
Data from rheological studies on palm oil/palm stearin-based shortenings show that increasing palm stearin content leads to higher viscosity and increased G' and G'' values, indicating a stronger solid-like structure. researchgate.netupm.edu.my.
Chromatographic Separations for Component Analysis
Chromatographic techniques are fundamental for separating and analyzing the individual components of stearin and stearin-containing mixtures.
Various chromatographic methods are used for the component analysis of fats and oils, including those containing stearin ijprajournal.comadarshcollege.inwhitman.edulibretexts.org. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the triacylglycerol composition of fats and blends nih.gov. Gas Chromatography (GC) is suitable for analyzing the fatty acid profile after hydrolysis of the triglycerides ijprajournal.comwhitman.edu. These techniques separate components based on their differential partitioning between a mobile phase and a stationary phase ijprajournal.comadarshcollege.inlibretexts.org.
Analysis of palm oil/palm stearin-based shortenings by fatty acid analysis has shown that palmitic acid (C16:0) and stearic acid (C18:0) are prominent saturated fatty acids, while oleic acid (C18:1) and linoleic acid (C18:2) are dominant unsaturated fatty acids researchgate.netupm.edu.my. The specific composition of fatty acids and TAGs in stearin fractions can be determined through these chromatographic methods researchgate.netupm.edu.mynih.gov.
High-Performance Liquid Chromatography (HPLC) for Triglyceride Composition
HPLC is a fundamental technique for separating triglycerides based on their molecular properties, primarily their equivalent carbon number (ECN). The ECN is related to the total number of carbon atoms and double bonds in the fatty acyl chains, influencing the interaction with the stationary phase in reversed-phase HPLC. mdpi.com
Reversed-phase HPLC (RP-HPLC) is commonly used for triglyceride analysis. mdpi.comnih.gov This method typically employs C18 stationary phases, with particle sizes ranging from 3 to 5 µm, sometimes using multiple columns in series to enhance separation efficiency for complex mixtures. ocl-journal.orgdss.go.th Mobile phases often consist of mixtures of acetone (B3395972) and acetonitrile (B52724) or dichloromethane (B109758) and acetonitrile. ocl-journal.orgaocs.org The choice of mobile phase can impact the solubility of higher molecular weight saturated triglycerides, such as tristearin, which may precipitate out in certain solvent systems like acetone-acetonitrile. aocs.org
Detection in HPLC for triglycerides can be achieved using various detectors. Refractive index detectors (RID) and evaporative light-scattering detectors (ELSD) are common as triglycerides lack strong UV chromophores. ocl-journal.orgdss.go.thnih.govnih.gov Mass spectrometry (MS) is also frequently coupled with HPLC, providing more detailed identification and structural information of the separated triglyceride species. nih.govtandfonline.combohrium.com
HPLC analysis has been successfully applied to determine the triglyceride composition of palm stearin. Studies have shown that palm stearin primarily consists of disaturated and trisaturated triglycerides. wordpress.com Key triglyceride species identified in palm stearin include Palmitoyl-Oleoyl-Palmitoyl glycerol (B35011) (POP), Tripalmitin (PPP), and Palmitoyl-Oleoyl-Oleoyl glycerol (POO). ocl-journal.orgwordpress.com
Research findings using HPLC have provided quantitative data on the major triglyceride components in palm stearin. For instance, one study reported the composition of palm stearin, highlighting the significant percentages of POP, PPP, and POO. ocl-journal.org
| Triglyceride Species | Percentage (%) |
| Palmitoyl-Oleoyl-Palmitoyl (POP) | 29.07 |
| Tripalmitin (PPP) | 24.85 |
| Palmitoyl-Oleoyl-Oleoyl (POO) | 13.36 |
| Total Monounsaturated TAG | 21.65 |
| Total Disaturated TAG | 42.53 |
| Total Trisaturated TAG | 32.4 |
Table 1: Major Triglyceride Composition of Palm Stearin by HPLC (Example Data) ocl-journal.org
Hyphenated Analytical Approaches
Hyphenated techniques, which combine separation methods with online detection by mass spectrometry, offer enhanced capabilities for the comprehensive analysis of stearin and its components. These approaches provide more detailed structural information and improved sensitivity compared to standalone chromatographic methods. csic.esunime.it
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique often used for the analysis of fatty acids derived from triglycerides after a derivatization step, such as transesterification to form fatty acid methyl esters (FAMEs). semanticscholar.orgnih.govdkfz.denih.gov GC-MS can identify and quantify individual fatty acids present in the stearin's triglyceride structure. semanticscholar.orgnih.gov While GC can also be used for direct triglyceride analysis with specialized high-temperature columns, it often requires derivatization for more volatile components. shimadzu.comamazonaws.comjeolusa.com
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely applied for the analysis of intact triglyceride species. nih.govlcms.czlcms.czwaters.comspringernature.comresearchgate.net LC-MS offers advantages in separating triglycerides based on both chain length and degree of unsaturation, while MS detection provides molecular weight information and fragmentation patterns that aid in identifying specific triglyceride molecules and even positional isomers. mdpi.comnih.govcore.ac.uknih.gov Various ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), are coupled with MS for triglyceride analysis. nih.govtandfonline.combohrium.comcore.ac.uknih.gov APCI is frequently used for triglyceride analysis, providing characteristic fragment ions. mdpi.comtandfonline.com ESI, often used with adducts like ammonium, is also valuable for identifying and quantifying triglyceride species and can provide information on fatty acyl positions through fragmentation analysis. mdpi.comnih.gov
Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS or UPLC-MS/MS) offers faster analysis times and improved resolution for complex triglyceride mixtures. bohrium.comlcms.czlcms.czwaters.com These methods can simultaneously target and measure a large number of triglyceride species in a single run, providing high-throughput analysis. lcms.czwaters.com
Other hyphenated approaches include the combination of silver ion chromatography with MS (Ag+-LC-MS), which separates triglycerides based on the number of double bonds, and two-dimensional liquid chromatography (LC x LC-MS) for enhanced separation power. nih.gov Supercritical fluid chromatography (SFC) hyphenated with MS is also gaining attention as a greener alternative for lipid analysis. csic.esunime.it
These hyphenated techniques are crucial for detailed lipidomic analysis, allowing for the identification and relative quantification of numerous triglyceride molecular species within stearin, contributing to a deeper understanding of its composition beyond just the major components. nih.govwaters.comresearchgate.net
Derived and Modified Stearin Compounds Research
Structured Lipids Containing Mono- and Diacylglycerols (MDAG)
Structured lipids containing mono- and diacylglycerols (MDAG) can be synthesized from stearin, particularly palm stearin, through processes like glycerolysis and interesterification. dost.gov.phnih.govnih.gov MDAGs are valuable as emulsifiers and can enhance the physical and functional characteristics of lipids, such as crystallization properties, melting profiles, solid fat content, texture, rheology, microstructure, and polymorphism. myfoodresearch.com They can also improve the oxidative properties of fats and oils. myfoodresearch.com
Research has explored both chemical and enzymatic methods for MDAG synthesis from palm stearin or blends of palm stearin and olein. nih.govnih.govresearchgate.netresearchgate.netub.ac.id While chemical glycerolysis can be faster, it often requires high temperatures and energy, which may not be suitable for heat-sensitive fatty acids. ub.ac.id Enzymatic methods, although potentially slower and more costly, offer an alternative. ub.ac.id
Studies have investigated the optimal conditions for MDAG synthesis, including substrate ratios (stearin:glycerol), catalyst concentration, reaction temperature, and reaction time. For instance, one laboratory-scale synthesis using palm oil stearin, a substrate ratio of 1:2.3 (stearin:glycerol), 0.5% NaOH catalyst, 180 °C reaction temperature, and 90 minutes reaction time yielded a product with significant percentages of MAG and DAG fractions. scitepress.org
The composition of fatty acids in the stearin feedstock influences the properties of the resulting MDAGs. Palm stearin, being rich in saturated fatty acids, tends to yield MDAG products with higher melting points compared to those derived from oils with lower saturated fatty acid content. dost.gov.phnih.gov This high melting point can sometimes restrict the application of palm stearin-derived MDAGs, for example, leading to a sandy texture in chocolate products. dost.gov.ph Blending palm stearin with palm olein, which has a lower melting point, can help to produce MDAGs with improved characteristics. dost.gov.phnih.gov
The concentration of MAG and DAG in the structured lipids directly impacts their physical properties, such as slip melting point (SMP), melting point (MP), and hardness. dost.gov.phnih.govub.ac.id Higher concentrations of MAG and DAG generally lead to increased SMP, MP, and hardness. nih.govub.ac.id For example, structured lipids with high MAG and DAG content derived from a palm stearin-olein blend showed a 3.1-fold increase in hardness compared to the original blend. nih.gov
Data from research on MDAG synthesis from palm stearin-olein blends highlights the influence of processing parameters on product characteristics. An example of such data is presented below:
| Parameter | Value | Unit | Source |
| Stearin:Olein Ratio | 60:40 | w/w | ub.ac.id |
| Glycerol (B35011):Oil Ratio | 1:5 | mol/mol | ub.ac.id |
| NaOH Concentration | 3 | % | ub.ac.id |
| Agitation Rate | 2000 | rpm | ub.ac.id |
| Reaction Temperature | 120 | °C | ub.ac.id |
| Flow Rate | 6 | mL/min | ub.ac.id |
| MDAG Concentration | 60.36 ± 1.61 | % | ub.ac.id |
| Slip Melting Point (SMP) | 42.3 ± 0.01 | °C | ub.ac.id |
| Melting Point (MP) | 43.3 ± 0.06 | °C | ub.ac.id |
| Hardness | 6.04 ± 0.32 | N | ub.ac.id |
| Emulsion Capacity | 87.6 ± 1.75 | % | ub.ac.id |
| Emulsion Stability | 91.8 ± 2.99 | % | ub.ac.id |
This data suggests that optimizing parameters like flow rate in continuous reactor systems is crucial for achieving desired MDAG concentrations and physical properties in structured lipids from stearin blends. ub.ac.id
Methyl Ester Sulphonates (MES) from Palm Stearin
Methyl ester sulphonates (MES) are a class of anionic surfactants that can be derived from fatty acid methyl esters, which in turn can be obtained from sources like palm stearin. Research in this area focuses on the synthesis and properties of MES for various applications, particularly as detergents and cleaning agents.
Palm stearin is a relevant feedstock for producing fatty acid methyl esters due to its availability and fatty acid composition. Methyl stearate (B1226849) is the methyl ester of stearic acid. fishersci.sefishersci.ca Sulphonation of fatty acid methyl esters, such as methyl stearate, yields MES. The resulting MES from palm stearin would primarily consist of methyl stearate sulphonate and potentially other methyl ester sulphonates depending on the initial fatty acid composition of the palm stearin.
Studies on MES often investigate their surface activity, biodegradability, and performance in detergent formulations. While specific detailed research findings on MES solely derived from palm stearin were not extensively detailed in the search results, the general chemistry involves the sulphonation of methyl esters obtained from the transesterification of the triglycerides in palm stearin.
Methyl stearate sulphonate, a primary component of MES from stearin, functions as a surfactant. thegoodscentscompany.com
Epoxidized Stearin as Polymer Precursors
Epoxidized vegetable oils, including epoxidized stearin (or more accurately, epoxidized tristearin (B179404) derived from stearin's fatty acids), are explored as renewable monomers and precursors for polymer synthesis. researchgate.netunipv.it Epoxidation introduces reactive epoxy groups onto the fatty acid chains, which can undergo polymerization reactions, such as cationic ring-opening polymerization, to form thermosetting materials. unipv.it
These epoxidized oils can be used to develop epoxy resins and other polymer networks. researchgate.netunipv.itwiley-vch.de The resulting polymers can exhibit properties suitable for various applications, including coatings, adhesives, composites, and foams. researchgate.netwiley-vch.deupb.ro Research in this area aims to utilize the renewable nature of stearin-based epoxides to create sustainable polymer materials with desirable mechanical and thermal properties.
The properties of the final polymer are influenced by the degree of epoxidation and the polymerization conditions. Epoxidized vegetable oils can be polymerized neat or combined with co-monomers to modify the network structure and properties. researchgate.netwiley-vch.de For instance, epoxidized soybean oil has been copolymerized with monomers like styrene/divinylbenzene to form resins. cirad.fr While specific studies focusing exclusively on epoxidized stearin as a polymer precursor were not prominently found, the general principles and applications of epoxidized vegetable oils in polymer science are well-established and applicable to epoxidized stearin due to its triglyceride structure based on saturated fatty acids.
Fatty Acid Amides from Modified Stearin
Fatty acid amides can be synthesized from fatty acids derived from stearin, such as stearic acid. These amides have various industrial applications, often serving as slip agents, lubricants, and anti-blocking agents in polymers and coatings. thegoodscentscompany.comatamanchemicals.com
Stearamide, the amide of stearic acid, is a common example. wikidata.orgchem960.comlipidmaps.org It is a primary fatty acid amide used in the synthesis of organic chemicals and surfactants. lipidmaps.org Ethylene bis(stearamide) (EBS), derived from the reaction of ethylenediamine (B42938) and stearic acid, is another important fatty acid amide. atamanchemicals.com EBS is a synthetic wax widely used as a mold release agent, antistatic agent, and antifoaming agent in plastics and other industries. atamanchemicals.com It provides a slippery coating and enhances processability and color stability in polymer applications. atamanchemicals.com
Research on fatty acid amides from modified stearin focuses on their synthesis methods, physical properties (like melting point), and performance as additives in various materials. The properties of the amides are influenced by the specific amine used in the amidation reaction and the fatty acid composition.
Hybrid Stearin Derivatives and Blends
Research explores the creation of hybrid materials and blends incorporating stearin or its derivatives to achieve enhanced properties. This involves combining stearin-based compounds with other lipids, polymers, or functional molecules to create materials with tailored characteristics for specific applications.
Blending palm stearin with other oils like palm olein is a common practice to modify the melting profile and texture of fats for food applications, as discussed in the context of MDAGs. dost.gov.phnih.gov Beyond simple blending, research may involve chemically modifying stearin and then incorporating the modified derivative into a blend or creating hybrid molecules where a stearin-derived component is chemically linked to another functional group or polymer.
While detailed information specifically on "hybrid stearin derivatives" was not extensively covered in the search results, the concept aligns with the broader research on structured lipids and modified fats, where fatty acids from stearin are rearranged or combined with other molecules to create novel lipids with desired properties. myfoodresearch.com Blends involving stearin are commonly studied in the context of optimizing the physical properties of fats for food products like margarine and shortening. myfoodresearch.com
Stearin-Based Ionic Liquids for Biological Applications
Ionic liquids (ILs) are salts that are liquid at or below 100 °C. Research into stearin-based ionic liquids involves synthesizing ILs where a stearin-derived component, typically a fatty acid or its derivative, forms part of the cation or anion. These stearin-based ILs are being explored for potential biological applications, leveraging the properties of both the ionic liquid and the fatty acid component.
The long hydrocarbon chain derived from stearin can influence the physical properties, such as viscosity and solubility, and potentially the biological interactions of the ionic liquid. Research in this area might investigate their use in drug delivery, biocatalysis, or as antimicrobial agents, although specific detailed findings on the biological applications of stearin-based ionic liquids were not prominently found in the immediate search results. The concept is an emerging area exploring the potential of functionalized ionic liquids derived from renewable resources like stearin.
Future Research Directions and Emerging Applications
Advanced Biorefinery Concepts Utilizing Stearin Streams
The integration of stearin and other lipid-rich streams into advanced biorefinery models is a promising avenue for the production of biofuels and bio-based chemicals. As a byproduct of palm oil fractionation, palm stearin is a significant waste stream that can be repurposed as a valuable feedstock. buyofuel.com Research is focused on developing efficient conversion technologies to transform these low-value streams into high-value products.
Key research areas include:
Integrated Biofuel Production: Developing processes to convert stearin into biodiesel and other biofuels. buyofuel.com This involves optimizing transesterification reactions and exploring novel catalysts to improve efficiency and reduce costs.
Circular Economy Models: Designing closed-loop systems where waste products from one process become the feedstock for another, minimizing waste and maximizing resource utilization. stearic-acid.net
Sustainable Chemical Pathways for Stearin Valorization
The development of green and sustainable chemical pathways for the conversion of stearin into value-added products is a major focus of current research. These approaches aim to replace traditional, often harsh, chemical processes with more environmentally friendly alternatives. stearic-acid.net
Emerging sustainable pathways include:
Catalytic Conversion: The use of novel catalysts, such as zeolites, for the epoxidation of unsaturated fatty acids present in palm stearin. researchgate.net This process can yield valuable intermediates for the production of polymers and other specialty chemicals.
Enzymatic Transesterification: Utilizing lipases as biocatalysts to modify the properties of stearin blends for food applications, such as producing trans-fat-free margarine. researchgate.netnih.gov This method offers high selectivity and operates under mild reaction conditions. nih.gov
Glycerolysis: The chemical reaction of stearin with glycerol (B35011) to produce mono- and diacylglycerols, which are widely used as emulsifiers in the food industry. knepublishing.com Research is focused on optimizing reaction conditions and catalyst efficiency. knepublishing.com
Novel Stearin-Based Materials for Specialized Industrial Demands
The unique physicochemical properties of stearin, such as its high melting point and thermal stability, make it an attractive raw material for the development of novel materials with specialized industrial applications.
| Material Type | Application | Key Research Findings |
| Bioplastics and Polymers | Packaging, Biomedical Devices | Palm stearin can act as a compatibilizer in biodegradable polymer blends of poly(butylene adipate-co-terephthalate) (PBAT) and poly(lactic acid) (PLA), improving their mechanical properties. semarakilmu.com.mysemarakilmu.com.my Stearin-based polyesteramides are also being explored as biocompatible polymer carriers for solid dispersions. researchgate.net |
| Phase Change Materials (PCMs) | Thermal Energy Storage | Hydrogenated palm stearin has demonstrated its technical feasibility as a phase change material for solar thermal energy storage systems, capable of storing significant amounts of heat. northumbria.ac.ukcetjournal.it Stearic acid, a major component of stearin, is also a suitable PCM for storing thermal energy in applications like hot water systems. nih.govresearchgate.netresearchgate.net |
| Industrial Lubricants and Waxes | Lubricants, Candles | Hydrogenated RBD (Refined, Bleached, and Deodorized) palm stearin is used as a raw material for industrial-grade fatty acids, which have applications as lubricants. inno-oleo.com Its high melting point also makes it suitable for candle manufacturing. inno-oleo.comnaturzindustries.com |
Enhanced Biotechnological Approaches for Stearin Derivatization
Biotechnological methods offer a highly specific and efficient means of modifying stearin and its constituent fatty acids to produce a wide range of valuable chemicals. These approaches often operate under milder conditions and can lead to products with unique properties.
Current research in this area includes:
Enzymatic Modification: The use of immobilized lipases, such as Rhizopus oryzae lipase, for the enzymatic transesterification of palm stearin and palm olein blends to produce fats with desirable melting profiles for food products like margarine. researchgate.netnih.gov Lipozyme TL IM is another enzyme used for the interesterification of stearin blends. tandfonline.com
Biotransformation: Cell-free metabolic engineering is being explored to enable the selective biotransformation of fatty acids, such as stearic acid, into value-added chemicals like fatty aldehydes. nih.gov This approach offers high conversion rates and product selectivity. nih.gov
Enzymatic Interesterification and Glycerolysis: Research has shown that enzymatic interesterification of palm stearin and palm olein blends can produce fats with different physical properties. acs.org Similarly, enzymatic glycerolysis can be used to synthesize structured lipids containing high concentrations of mono- and diacylglycerols. nih.gov
Comprehensive Life Cycle Assessments and Environmental Sustainability Research
As the demand for sustainable products grows, comprehensive Life Cycle Assessments (LCAs) and environmental sustainability research on stearin are crucial. These studies evaluate the environmental impact of stearin production, from raw material extraction to the final product, and identify areas for improvement.
Key findings from recent LCAs include:
Greenhouse Gas Emissions: Cradle-to-gate LCAs of palm oil, palm olein, and palm stearin have identified the transportation of fresh fruit bunches to the mill and crude palm oil to the refinery as major contributors to greenhouse gas emissions. iaea.orgmpob.gov.my
Carbon Footprint: The production of palm-based fatty acids has a significant environmental impact, primarily attributed to the production of the feedstock, such as refined, bleached, and deodorized palm stearin (RBDPS). mpob.gov.my However, utilizing palm oil-derived oleochemicals can have a smaller carbon footprint compared to petrochemicals. goldenagri.com.sg
Sustainable Sourcing: The environmental impact of stearin is closely linked to the sustainability of its source, particularly in the case of palm oil, where deforestation and habitat loss are significant concerns. stearic-acid.netresearchgate.netepa.gov Research into alternative sources, such as high-stearic sunflower oil, is ongoing. researchgate.netepa.gov
Predictive Modeling and Computational Chemistry in Stearin Systems
Computational modeling and chemistry are powerful tools for understanding and predicting the behavior of stearin and its constituent triglycerides at a molecular level. These approaches can accelerate the development of new applications and optimize existing processes.
Areas of active research include:
Kinetic Modeling: The development of kinetic models for the hydroprocessing of triglycerides to understand the complex reaction networks involved in hydrodeoxygenation, decarboxylation, and decarbonylation pathways. acs.org
Molecular Dynamics Simulations: Using molecular dynamics simulations to understand the interactions between triglycerides and cosolvents, which is crucial for optimizing processes like transesterification for biodiesel production. whiterose.ac.uk
Quantum Computational Analysis: Applying density functional theory (DFT) methods to analyze the electronic structure and properties of triglyceride molecules, providing insights into their reactivity in processes like transesterification. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the purity and composition of stearin in lipid mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and differential scanning calorimetry (DSC) to determine melting behavior. Ensure sample preparation includes saponification and methylation steps to isolate fatty acids . Validate results against certified reference materials and report coefficients of variation (CV) for reproducibility .
Q. How can researchers differentiate stearin from other triglycerides in complex biological matrices?
- Methodological Answer : Employ thin-layer chromatography (TLC) for preliminary separation, followed by nuclear magnetic resonance (NMR) spectroscopy to identify unique proton environments in stearin’s glycerol backbone. Compare spectral data with databases like LipidMAPS . Quantify using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .
Q. What experimental controls are essential when studying stearin’s crystallization kinetics?
- Methodological Answer : Include temperature-controlled environments (±0.1°C accuracy) and standardized cooling rates (e.g., 5°C/min). Use polarized light microscopy to monitor crystal morphology and X-ray diffraction (XRD) for polymorph identification. Replicate experiments with varying impurity levels (e.g., palmitic acid) to assess interference .
Advanced Research Questions
Q. How do contradictory findings about stearin’s ecological impacts (e.g., bee brood mortality) arise, and how can they be resolved?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., stearin source, environmental pH). Design controlled in vivo experiments with standardized stearin concentrations (e.g., 0.1–5% w/w in beeswax) and monitor larval development stages. Use survival analysis (Cox proportional hazards model) to quantify dose-response relationships .
Q. What statistical frameworks are optimal for modeling stearin’s role in lipid oxidation pathways?
- Methodological Answer : Apply multivariate regression to correlate stearin content with peroxide value (PV) and thiobarbituric acid reactive substances (TBARS). Use principal component analysis (PCA) to isolate oxidation markers. Validate models with accelerated aging tests (e.g., Rancimat method) and report confidence intervals for kinetic parameters .
Q. How can isotopic labeling techniques elucidate stearin’s metabolic fate in mammalian systems?
- Methodological Answer : Synthesize deuterium-labeled stearin via catalytic hydrogenation of oleic acid. Administer tracer doses in rodent models and analyze tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify isotopic enrichment ratios and apply compartmental modeling to map lipid turnover rates .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots to assess publication bias in stearin studies. Perform sensitivity analyses by excluding outliers or adjusting for covariates (e.g., temperature, humidity) .
- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration logs) in supplemental materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Frameworks : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or environmental sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
